Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate
Overview
Description
Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic and Diffractometric Characterization of Polymorphism
Polymorphism in ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate derivatives presents significant challenges in analytical and physical characterization due to the subtle structural differences between polymorphic forms. Vogt et al. (2013) utilized a combination of spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR), to study two polymorphic forms of an investigational pharmaceutical compound related to this compound. Their research highlights the complexity of distinguishing between polymorphs that exhibit very similar spectra and diffraction patterns, emphasizing the importance of advanced analytical methods in the study of polymorphic pharmaceutical substances Vogt, Williams, Johnson, & Copley, 2013.
Enantioselective Synthesis and Resolution
The synthesis and resolution of enantiomerically pure compounds are critical in pharmaceutical research due to the different biological activities exhibited by different enantiomers. Fadnavis, Radhika, and Devi (2006) demonstrated an efficient approach for obtaining enantiomerically pure 3-amino-3-phenyl-1-propanol, a compound structurally similar to this compound, via enzymatic resolution. Their methodology involves the use of immobilized penicillin G acylase, showcasing the potential of biocatalysis in the enantioselective synthesis of pharmaceutical intermediates Fadnavis, Radhika, & Devi, 2006.
Novel Hybrid Scaffolds for Urease Inhibition
In the quest for novel therapeutic agents, the design and synthesis of new chemical entities are paramount. Nazir et al. (2018) explored the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, starting from precursors like ethyl 4-(1H-indol-3-yl)butanoate. Their study not only provides insight into the synthetic strategies for creating complex molecules from simpler building blocks like this compound but also highlights the potential of these novel compounds as potent urease inhibitors, opening avenues for their application in drug discovery Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018.
Properties
IUPAC Name |
ethyl 3-oxo-3-(4-propan-2-ylphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)9-13(15)12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZYAOSIMPAQNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374809 | |
Record name | ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54957-66-3 | |
Record name | ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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